![molecular formula C9H14N2 B13013250 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole is a heterocyclic compound with a unique seven-membered ring structure fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a cycloheptanone derivative, the compound can be synthesized via a multi-step process involving:
Formation of an intermediate: Reacting cycloheptanone with an amine to form an imine intermediate.
Cyclization: Treating the imine with a suitable reagent, such as a Lewis acid, to induce cyclization and form the imidazole ring.
Methylation: Introducing a methyl group at the nitrogen atom of the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
Cycloheptanone: A precursor in the synthesis of the target compound.
Hexahydroimidazole: A related compound with a similar ring structure but lacking the seven-membered ring.
Uniqueness
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole is unique due to its fused seven-membered ring and imidazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazole |
InChI |
InChI=1S/C9H14N2/c1-11-7-10-8-5-3-2-4-6-9(8)11/h7H,2-6H2,1H3 |
InChI Key |
KQJYBAPYYNTEPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




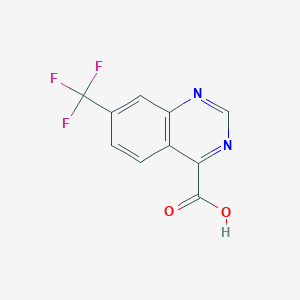
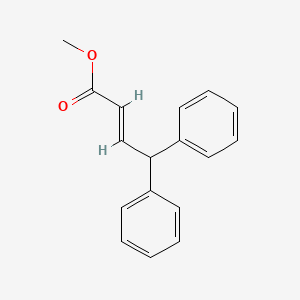

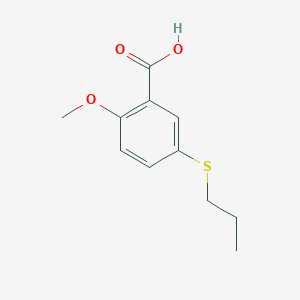
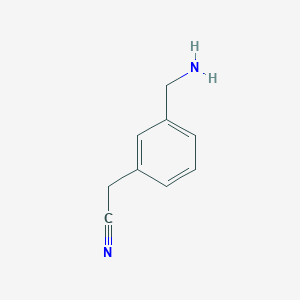
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
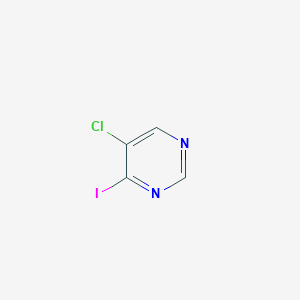

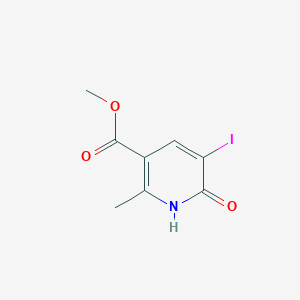
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
